molecular formula C13H13N B1601343 4,5-Dimethyl-2-phenylpyridine CAS No. 27063-84-9

4,5-Dimethyl-2-phenylpyridine

Cat. No. B1601343
CAS RN: 27063-84-9
M. Wt: 183.25 g/mol
InChI Key: LMGVDGBKURRIHA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is a type of pyridine, which is a six-membered heterocyclic compound . Pyridines are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-phenylpyridine and similar compounds has been reported in various studies. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-2-phenylpyridine includes a pyridine ring with two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position . The InChI string for this compound is InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Dimethyl-2-phenylpyridine is 183.25 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 172 . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond donor and acceptor counts are also available .

Scientific Research Applications

Photophysical Properties and Luminescent Applications

The study by Sébastien Ladouceur and colleagues (2010) explores the photophysical properties of a series of luminescent cationic heteroleptic iridium(III) complexes, highlighting the role of substitution on ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit intense and long-lived emission, attributed to a mix of ligand-to-ligand and metal-to-ligand charge transfer excited states. The luminescent properties vary depending on the functionalization of the ligands, offering insights into the design of materials for optoelectronic applications (Ladouceur, Fortin, & Zysman‐Colman, 2010).

Chemical Synthesis and Organic Chemistry

Research by N. S. Prostakov et al. (1967) demonstrates the preparation of 3,5-Dimethyl-4-phenylpyridine via catalytic dehydrogenation and N-demethylation processes. This compound serves as a precursor for further chemical syntheses, including the production of 4-phenylpyridine-3,5-dicarboxylic acid and its derivatives, showcasing the utility of 4,5-Dimethyl-2-phenylpyridine in synthetic organic chemistry (Prostakov, Sorokin, & Ismailov, 1967).

Photophysical Effects in Metal-Organic Complexes

A study by S. Sprouse et al. (1984) on ortho-metalated complexes of iridium(III) and rhodium(III) reveals the photophysical effects of metal-carbon sigma bonds, involving ligands related to 4,5-Dimethyl-2-phenylpyridine. The research indicates that these complexes exhibit metal-to-ligand charge transfer transitions and light emission, contributing to our understanding of their potential in luminescent materials and catalysis (Sprouse, King, Spellane, & Watts, 1984).

Photooxidizing Properties of Chromium Complexes

Ashley M. McDaniel and collaborators (2010) report on the synthesis and characterization of Chromium(III) coordination complexes featuring ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit strong photooxidizing properties and are characterized by their solution-phase behavior, adding valuable insights into the development of photoactive materials for various technological applications (McDaniel, Tseng, Damrauer, & Shores, 2010).

Future Directions

The future directions in the research of 4,5-Dimethyl-2-phenylpyridine and similar compounds could involve exploring their potential applications in various fields. For instance, pyridines are found in numerous natural products, drug molecules, vitamins, and materials , suggesting potential applications in pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

4,5-dimethyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGVDGBKURRIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485241
Record name 4,5-DIMETHYL-2-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-phenylpyridine

CAS RN

27063-84-9
Record name 4,5-DIMETHYL-2-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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